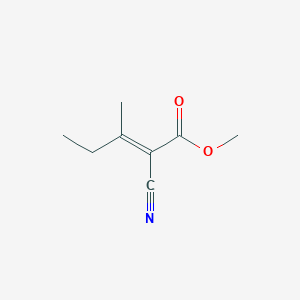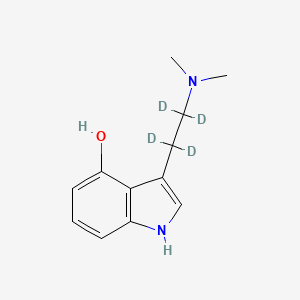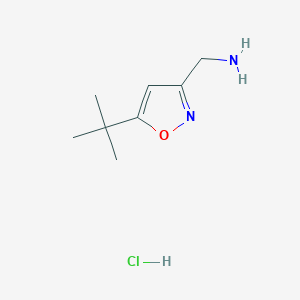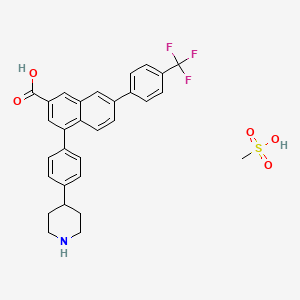
PPTN Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
. This process typically involves reacting the alcohol with methanesulfonyl chloride (MsCl) under suitable conditions. The reaction conditions often include the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
PPTN Mesylate undergoes various chemical reactions, including substitution and elimination reactions. The mesylate group is an excellent leaving group, making it highly reactive in nucleophilic substitution reactions . Common reagents used in these reactions include strong nucleophiles such as sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific nucleophile used .
Scientific Research Applications
PPTN Mesylate has several scientific research applications. It is primarily used in studies related to the P2Y14 receptor, which plays a role in various physiological processes, including immune response and inflammation . Research has shown that this compound can inhibit neutrophil chemotaxis, making it a potential therapeutic agent for conditions involving excessive inflammation, such as severe COVID-19 . Additionally, this compound is used in studies investigating the role of purinergic signaling in hematopoietic stem cell differentiation and mobilization .
Mechanism of Action
PPTN Mesylate exerts its effects by selectively antagonizing the P2Y14 receptor . The P2Y14 receptor is a G-protein-coupled receptor activated by UDP-glucose. By blocking this receptor, this compound inhibits the signaling pathways involved in neutrophil chemotaxis and other immune responses . This mechanism makes it a valuable tool for studying the role of the P2Y14 receptor in various physiological and pathological processes.
Comparison with Similar Compounds
PPTN Mesylate is unique due to its high selectivity for the P2Y14 receptor . Similar compounds include other sulfonate esters, such as tosylates and triflates, which are also used to convert alcohols into good leaving groups .
Conclusion
This compound is a valuable compound in scientific research, particularly for studies involving the P2Y14 receptor. Its high selectivity and effectiveness make it a powerful tool for investigating various physiological and pathological processes. The synthesis, chemical reactions, and applications of this compound highlight its importance in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C30H28F3NO5S |
|---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
methanesulfonic acid;4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C29H24F3NO2.CH4O3S/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;1-5(2,3)4/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H3,(H,2,3,4) |
InChI Key |
NUTQRNOURPWIIS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


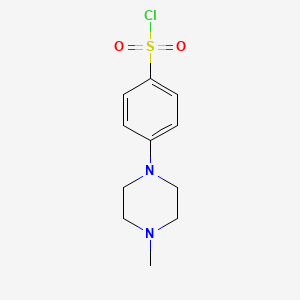
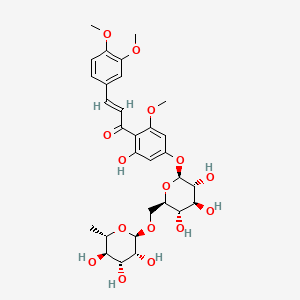
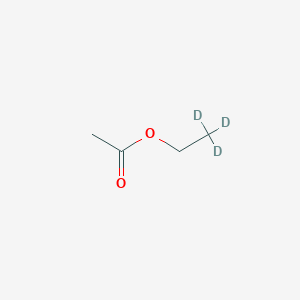
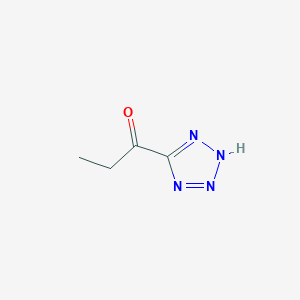
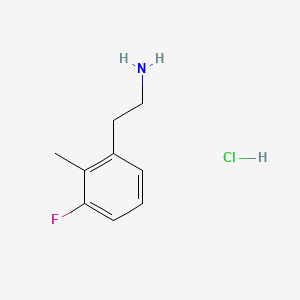
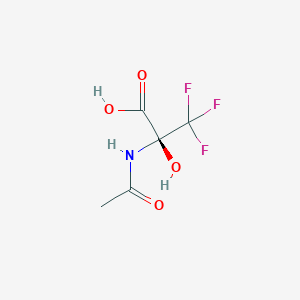
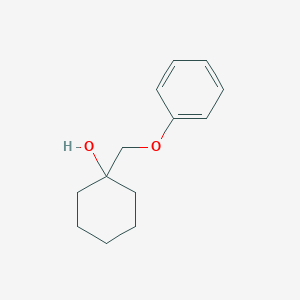
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)

amino]butanedioic acid](/img/structure/B13445726.png)
